![molecular formula C20H17ClN4O2S B2585785 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide CAS No. 894021-08-0](/img/structure/B2585785.png)

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

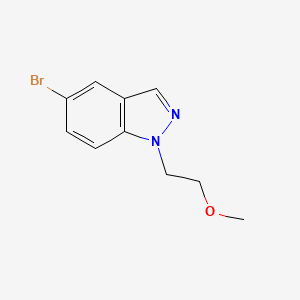

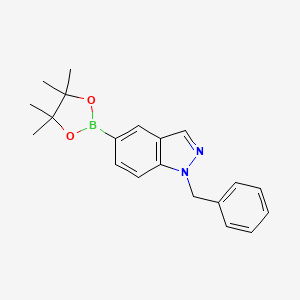

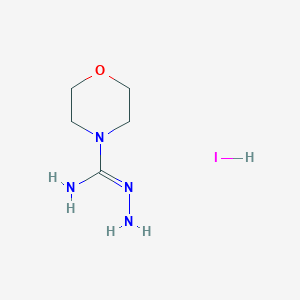

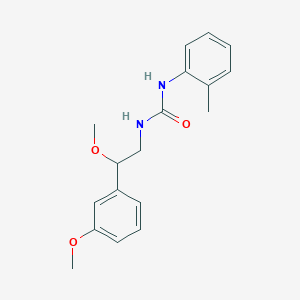

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide” is a compound with a molecular weight of 432.9g/mol and a molecular formula of C23H17ClN4OS . It is a type of thiazolo[3,2-b][1,2,4]triazol-6-one, which has shown promising anticancer activity against a range of cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds involves three-component and three-stage synthetic protocols . The reaction of thiazoles with thiourea yielded hybrid molecules in an excellent yield . The structures of the derivatives were confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[3,2-b][1,2,4]triazol-6-one scaffold . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis

The reaction of thiazoles with thiourea yielded hybrid molecules . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 432.9g/mol and a molecular formula of C23H17ClN4OS . The exact mass is 432.0811600 and the monoisotopic mass is also 432.0811600 .Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activity

This compound is part of a class of molecules investigated for their potential enzyme inhibitory and antimicrobial properties. For instance, compounds derived from related structures have shown significant anti-lipase and anti-α-glucosidase activities, indicating potential for therapeutic applications in treating conditions like obesity and diabetes due to their enzyme inhibition capabilities. Similarly, antimicrobial screening of analogous compounds has revealed promising antibacterial and antifungal activities, suggesting their utility in combating microbial infections (Bekircan, Ülker, & Menteşe, 2015; Desai, Rajpara, & Joshi, 2013).

Cancer Research

In cancer research, specific benzimidazole derivatives bearing a triazole moiety have been studied for their EGFR (Epidermal Growth Factor Receptor) inhibitory activity, a critical target in many cancers. These studies involve molecular docking and stability analyses, providing insights into the potential anti-cancer applications of related compounds (Karayel, 2021).

Anticonvulsant Effects

Research on derivatives of similar chemical structures has also explored their anticonvulsant effects, highlighting the potential of these compounds in treating seizure disorders. The focus on benzodiazepine receptor agonists within this chemical class underscores the ongoing search for more effective and safer treatments for epilepsy and related neurological conditions (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Antimicrobial and Antitumor Screening

Further, novel thiazolidinone derivatives containing benzothiazole moieties have been synthesized and screened for their antitumor and antimicrobial activities. These screenings have revealed that some compounds exhibit significant activity against various cancer cell lines and microbial strains, indicating the broad spectrum of potential applications of these molecules in pharmaceutical development (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Mechanism of Action

Target of Action

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide is a complex compound that interacts with multiple targets. Similar compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Mode of Action

It is likely that the compound interacts with its targets through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions . The presence of the thiazole ring and the triazole ring in the compound may play a significant role in these interactions .

Biochemical Pathways

Given the broad spectrum of biological activities associated with similar compounds, it is likely that multiple pathways are affected .

Result of Action

Similar compounds have been reported to exhibit a variety of effects, including anti-inflammatory and analgesic activities .

Future Directions

properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O2S/c1-27-17-5-3-2-4-16(17)19(26)22-11-10-15-12-28-20-23-18(24-25(15)20)13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNCKEGKAYYUFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2585704.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2585708.png)

![2-cyclopropyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2585712.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2585714.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2585716.png)

![N'-(3,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2585720.png)

![ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2585722.png)

![ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2585723.png)

![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2585725.png)